molecular formula C21H11Cl3O5S B12212445 (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B12212445
M. Wt: 481.7 g/mol
InChI Key: DAACMFUJPJGXES-JAIQZWGSSA-N
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Description

(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a synthetic organic compound It is characterized by the presence of a benzofuran ring, a dichlorobenzylidene group, and a chlorobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorobenzylidene Group: The dichlorobenzylidene group can be introduced via a condensation reaction between 2,6-dichlorobenzaldehyde and the benzofuran derivative.

    Sulfonation: The final step involves the sulfonation of the benzofuran derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction reactions can occur at the dichlorobenzylidene group.

    Substitution: The chlorobenzenesulfonate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced derivatives of the dichlorobenzylidene group.

    Substitution: Substituted derivatives at the chlorobenzenesulfonate moiety.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Medicine

The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate would depend on its specific application. For example, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate: Similar structure but lacks the chlorine atom on the benzenesulfonate moiety.

    (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate: Similar structure but has a methyl group instead of a chlorine atom on the benzenesulfonate moiety.

Uniqueness

The presence of the dichlorobenzylidene group and the chlorobenzenesulfonate moiety in (2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C21H11Cl3O5S

Molecular Weight

481.7 g/mol

IUPAC Name

[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C21H11Cl3O5S/c22-12-4-7-14(8-5-12)30(26,27)29-13-6-9-15-19(10-13)28-20(21(15)25)11-16-17(23)2-1-3-18(16)24/h1-11H/b20-11-

InChI Key

DAACMFUJPJGXES-JAIQZWGSSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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